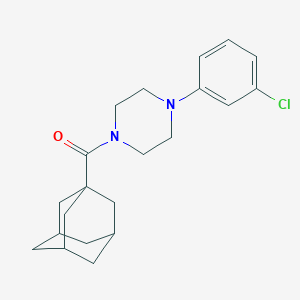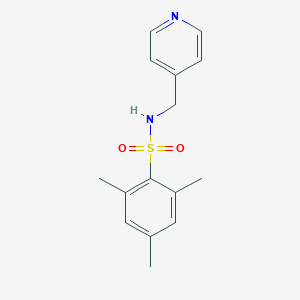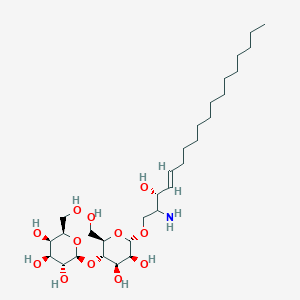
Lactosylsphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactosylsphingosine (LacCer) is a glycosphingolipid that is found in the plasma membrane of mammalian cells. It is a vital component of the cell membrane and plays a crucial role in various cellular processes. LacCer is synthesized by the transfer of a galactose residue from UDP-galactose to ceramide by the enzyme UDP-galactose: ceramide galactosyltransferase.
Mécanisme D'action
Lactosylsphingosine is involved in various cellular processes through its interaction with other molecules in the cell. It has been shown to interact with proteins such as growth factor receptors and ion channels. Lactosylsphingosine has also been shown to interact with other lipids in the cell membrane, such as cholesterol and sphingomyelin.
Biochemical and Physiological Effects:
Lactosylsphingosine has been shown to have various biochemical and physiological effects. It has been found to be involved in cell signaling, cell adhesion, and cell differentiation. Lactosylsphingosine has also been shown to play a role in the development of cancer and neurodegenerative diseases. Additionally, Lactosylsphingosine has been shown to be involved in the regulation of cellular metabolism and energy production.
Avantages Et Limitations Des Expériences En Laboratoire
Lactosylsphingosine has several advantages for lab experiments. It is a readily available molecule that can be synthesized in the laboratory. It is also a well-studied molecule, and there is a significant amount of research on its role in various cellular processes. However, Lactosylsphingosine has some limitations for lab experiments. It is a complex molecule that requires specialized techniques for its analysis. Additionally, Lactosylsphingosine is a hydrophobic molecule that can be difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on Lactosylsphingosine. One area of research is the role of Lactosylsphingosine in the development of cancer and neurodegenerative diseases. Another area of research is the interaction of Lactosylsphingosine with other molecules in the cell membrane. Additionally, the synthesis of Lactosylsphingosine and its derivatives for use in drug discovery is an area of active research.
Conclusion:
Lactosylsphingosine is a vital component of the cell membrane and plays a crucial role in various cellular processes. It is synthesized by the transfer of a galactose residue from UDP-galactose to ceramide by the enzyme UDP-galactose: ceramide galactosyltransferase. Lactosylsphingosine has been extensively studied for its role in cell signaling, cell adhesion, and cell differentiation. It has also been shown to play a role in the development of cancer and neurodegenerative diseases. Lactosylsphingosine has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on Lactosylsphingosine, including its role in disease development and its interaction with other molecules in the cell membrane.
Méthodes De Synthèse
Lactosylsphingosine is synthesized by the transfer of a galactose residue from UDP-galactose to ceramide by the enzyme UDP-galactose: ceramide galactosyltransferase. This reaction takes place in the Golgi apparatus of the cell. The synthesis of Lactosylsphingosine is a complex process that involves multiple steps and enzymes.
Applications De Recherche Scientifique
Lactosylsphingosine has been extensively studied for its role in various cellular processes. It has been found to be involved in cell signaling, cell adhesion, and cell differentiation. Lactosylsphingosine has also been shown to play a role in the development of cancer and neurodegenerative diseases.
Propriétés
Numéro CAS |
17574-05-9 |
|---|---|
Formule moléculaire |
C30H57NO12 |
Poids moléculaire |
623.8 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5S,6S)-6-[(E,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19?,20-,21-,22-,23+,24+,25-,26-,27+,28-,29+,30+/m1/s1 |
Clé InChI |
MQKSCOKUMZMISB-CPXFYUIJSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |
Synonymes |
lactosylsphingosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





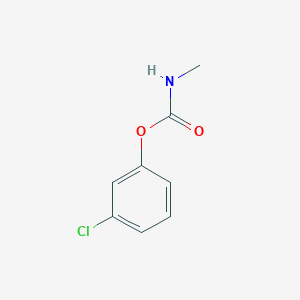
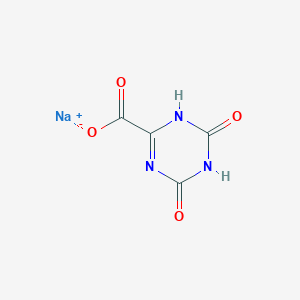

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
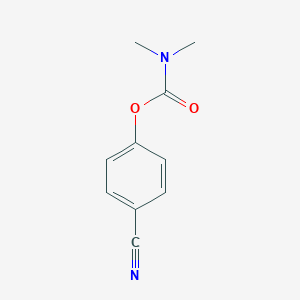
![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
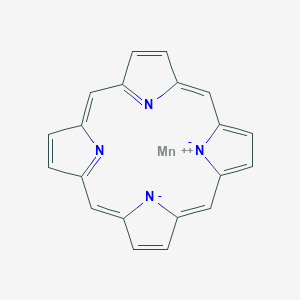


![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
